2-(3-Methoxybenzamido)thiophene-3-carboxamide
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Overview
Description
2-(3-Methoxybenzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Trypanosomal Glyceraldehyde Phosphate Dehydrogenase
2-(3-Methoxybenzamido)thiophene-3-carboxamide has been identified as a selective inhibitor of parasite glyceraldehyde 3-phosphate dehydrogenase, showing promise in the treatment of sleeping sickness. This compound's inhibitory action supports modeling studies that seek new lead structures for this disease treatment (Calenbergh et al., 1994).
Anti-inflammatory Properties and Inhibition of Adhesion Molecules
This compound has been found to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. Such properties highlight its potential as an anti-inflammatory agent (Boschelli et al., 1995).
Acetylcholinesterase Inhibition Activity
Some derivatives of this compound have been synthesized and found to exhibit potent acetylcholinesterase inhibition, suggesting utility in disorders related to cholinergic dysfunction, such as Alzheimer's disease (Ismail et al., 2012).
Antimycobacterial Activity
Several derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment. Some derivatives outperformed standard treatments like Ethambutol and Ciprofloxacin in inhibitory activity (Nallangi et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidine derivatives, related to this compound, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This application demonstrates the compound's utility in industrial and engineering contexts (Fouda et al., 2020).
Photophysical Properties
The compound and its derivatives have been studied for their photophysical properties, including fluorescence and absorption spectra, indicating potential applications in materials science and photonics (Novanna et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a crucial component of the electron transport chain in mitochondria, which plays a vital role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, mitochondrial complex I, by inhibiting its activity . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cancer cells, which have a high energy demand.
Result of Action
The primary result of the action of this compound is the induction of cell death, particularly in cancer cells . By disrupting energy production and increasing oxidative stress, the compound can effectively kill cancer cells, making it a potential candidate for anticancer therapy.
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGMKISZGVJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.